1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole
Description
Historical Development of N-Substituted Pyrrole Research
The exploration of N-substituted pyrroles began with Emil Fischer’s pioneering work on pyrrole synthesis in the late 19th century. Early methods relied on condensation reactions, but advancements in the 20th century introduced catalytic and regioselective approaches. For this compound, the synthesis typically involves nucleophilic substitution between 2-chlorobenzyl chloride and 2,5-dimethylpyrrole, facilitated by bases like sodium hydride in aprotic solvents. This methodology reflects broader trends in heterocyclic chemistry, where transition metal catalysts and green solvents now optimize yield and purity.
Table 1: Evolution of Pyrrole Synthesis Methods
| Era | Method | Key Reagents | Yield Improvement |
|---|---|---|---|
| Pre-1950s | Fischer Cyclization | Ammonia, Ketones | 40-60% |
| 1970s | Paal-Knorr Synthesis | 1,4-Diketones, Ammonia | 70-85% |
| 2000s | Transition Metal Catalysis | Palladium, Copper | 90-95% |
| 2020s | Microwave-Assisted Synthesis | Ionic Liquids, DMF | >95% |
Significance in Pyrrole-Based Heterocyclic Compound Libraries
This compound’s structural adaptability positions it as a cornerstone in combinatorial chemistry. Its derivatives populate compound libraries targeting kinase inhibition, antimicrobial activity, and neurotransmitter modulation. For instance, substituting the chlorophenyl group with fluorinated or nitro-aromatic moieties alters electron density, impacting binding affinity in drug-receptor interactions. The AccelaChem database lists over 50 derivatives derived from this scaffold, highlighting its modularity.
Position within Contemporary Medicinal Chemistry
Pyrrole derivatives exhibit diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects. This compound’s chlorophenyl group enhances lipophilicity, facilitating blood-brain barrier penetration—a critical feature for central nervous system (CNS) therapeutics. Recent studies highlight its role as a precursor to kinase inhibitors targeting EGFR and VEGFR, implicated in cancer proliferation.
Key Pharmacological Applications:
Relevance in Heterocyclic Building Block Research
As a building block, this compound enables rapid diversification through electrophilic substitution and cross-coupling reactions. Its methyl groups direct further functionalization to the 3 and 4 positions of the pyrrole ring, while the chlorophenyl moiety participates in Suzuki-Miyaura couplings to introduce biaryl systems.
Table 2: Common Reactions of this compound
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Electrophilic Substitution | HNO₃, H₂SO₄ | Nitro Derivatives | Explosives Precursors |
| Cross-Coupling | Pd(PPh₃)₄, Boronic Acids | Biaryl Analogues | Antiviral Agents |
| Reductive Amination | NaBH₃CN, Amines | Aminoalkyl Derivatives | Enzyme Inhibitors |
The compound’s stability under acidic conditions and compatibility with high-throughput screening protocols further cement its role in automated synthesis platforms.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-10-7-8-11(2)15(10)9-12-5-3-4-6-13(12)14/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCMJPGNMBFFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324537 | |
| Record name | 1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
560995-32-6 | |
| Record name | 1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole typically involves the reaction of 2-chlorobenzyl chloride with 2,5-dimethylpyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
Pyrrole derivatives are susceptible to oxidation at electron-rich positions. For example:
-
Oxidation of the pyrrole ring can lead to pyrrole oxide formation. Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic/basic conditions are commonly employed .
Reduction Reactions
Reduction typically targets unsaturated bonds or substituents:
-
Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the pyrrole ring to pyrrolidine derivatives .
-
Functional groups like imines or aldehydes (if present) may undergo reduction to amines or alcohols, respectively.
Substitution Reactions
Electrophilic substitution is favored at the α-positions of the pyrrole ring due to its aromaticity:
-
Halogenation : Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogens .
-
Nitration/Sulfonation : Requires careful control of reaction conditions to avoid over-substitution.
Functionalization of the Chlorophenyl Group
The 2-chlorophenyl substituent can participate in cross-coupling reactions:
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Suzuki-Miyaura coupling : Enables aryl-aryl bond formation using palladium catalysts and boronic acids.
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Nucleophilic aromatic substitution : The chlorine atom may be replaced by nucleophiles (e.g., hydroxide, amines) under specific conditions.
Key Considerations
-
Steric Effects : The 2-chlorophenyl and methyl groups may hinder reactivity at certain positions.
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Electronic Effects : Electron-withdrawing substituents (e.g., Cl) direct electrophiles to specific ring positions.
Research Gaps
No direct experimental data for this compound’s reactions is available in the provided sources. Further studies using techniques like HPLC or NMR kinetics are necessary to validate these hypothesized pathways.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit significant anticancer properties. The compound 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole has been studied for its efficacy against various cancer cell lines. For instance, a study demonstrated that certain pyrrole derivatives could inhibit cancer cell proliferation by inducing apoptosis through the activation of specific pathways such as the caspase cascade .
Antimicrobial Properties
Pyrrole compounds have also shown promising antimicrobial activity. In vitro studies suggest that this compound exhibits inhibitory effects against a range of bacteria and fungi. This antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Material Science
Conductive Polymers
The incorporation of pyrrole derivatives into conductive polymers has been an area of extensive research. This compound can be polymerized to form conductive films, which have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The electrical conductivity of these polymers can be tuned by varying the substituents on the pyrrole ring.
Sensors
Due to their electrochemical properties, pyrrole-based compounds are also utilized in sensor technology. The ability of this compound to undergo redox reactions makes it suitable for the development of sensors for detecting various analytes, including heavy metals and biomolecules .
Organic Synthesis
Synthetic Intermediates
In organic synthesis, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity allows for various transformations, including functionalization at different positions on the pyrrole ring. For example, it can be used in the synthesis of biologically active compounds through reactions such as alkylation and acylation .
Desymmetrization Reactions
Recent studies have highlighted the utility of pyrrole derivatives in desymmetrization reactions. The selective mono-reduction of pyrrole dicarboxylates using reagents like diisobutylaluminum hydride (DIBAH) has been reported, showcasing the potential of this compound in generating chiral intermediates for pharmaceutical applications .
Case Study 1: Anticancer Activity
A study published in Cancer Letters explored the anticancer effects of various pyrrole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of human breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Conductive Polymers
Research conducted by Zhang et al. demonstrated the polymerization of this compound to create conductive films with high electrical conductivity and stability. These films were tested in OLED applications and showed promising results in terms of efficiency and longevity.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position of the chlorine atom on the phenyl ring and the nature of the linker group (e.g., benzyl vs. phenethyl) significantly influence physicochemical and biological properties. Key comparisons include:
Functional Group Modifications
- Dione Derivatives : 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione () replaces methyl groups with a diketone structure, increasing electrophilicity and reactivity (e.g., in maleimide-based conjugation chemistry) .
- Acetylated Derivatives : 2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one () introduces a ketone group at position 3, which could modulate electronic properties for agrochemical applications .
Biological Activity
1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a 2-chlorophenylmethyl group and two methyl groups at the 2 and 5 positions. The chemical formula is C12H12ClN, and it has a molecular weight of 219.68 g/mol. The compound's structure is crucial as it influences its biological interactions.
Antimicrobial Activity
Pyrrole derivatives, including this compound, are known for their antimicrobial properties. Studies have indicated that pyrrole compounds can inhibit various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Pyrrole-based compounds have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 3.12 |
| Pyrrole Derivative B | Escherichia coli | 12.5 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines, including Hep-2 and P815, with IC50 values reported at approximately 3.25 mg/mL and 17.82 mg/mL respectively .
| Cell Line | IC50 (mg/mL) |
|---|---|
| Hep-2 | 3.25 |
| P815 | 17.82 |
The mechanisms underlying the biological activities of pyrrole derivatives are multifaceted:
- Inhibition of Enzymes : Pyrrole compounds have been shown to inhibit key enzymes such as DNA gyrase and reverse transcriptase, which are critical for bacterial replication and viral proliferation .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Zhang et al. demonstrated that a series of pyrrole derivatives exhibited potent antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 32 μg/mL. These findings suggest that halogen substitution at specific positions enhances antibacterial properties .
Case Study 2: Anticancer Screening
In another investigation by Cankara et al., various pyrrole derivatives were synthesized and screened against HCT116 and MCF-7 cell lines. The most effective derivative showed an IC50 value of 1.1 µM against HCT116 cells, highlighting the potential of pyrroles in cancer therapy .
Q & A
Basic Research Question
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm, multiplet for 2-chlorophenyl), pyrrole protons (δ 5.9–6.1 ppm, singlet for C3/C4 positions), and methyl groups (δ 2.1–2.2 ppm, singlet) .
- FT-IR : Absorbances at ~1518 cm⁻¹ (C-Cl stretch) and ~2970 cm⁻¹ (C-H stretch of methyl groups) confirm functional groups .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, especially for polymorphic forms .
What strategies are effective in resolving contradictory data in NMR or chromatographic analyses of substituted pyrroles?
Advanced Research Question
Discrepancies in Rf values or δ shifts may arise from solvent polarity, substituent electronic effects, or steric hindrance. Methodological solutions include:
- Cross-validation : Compare data with structurally analogous compounds (e.g., 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole, δ 2.10 ppm for methyl groups) .
- Dynamic NMR : Use variable-temperature studies to identify conformational exchange in flexible substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ for C₁₄H₁₅ClN: calc. 232.0893, obs. 232.0895) .
How can the biological activity of this compound be systematically evaluated?
Advanced Research Question
- In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus) or cytotoxicity (MTT assay on cancer cell lines). Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide for viability measurements .
- SAR studies : Synthesize analogs with varied substituents (e.g., 4-chloro vs. 2-fluorophenyl) to correlate electronic effects with bioactivity. For example, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde showed enhanced selectivity in kinase inhibition assays .
What mechanistic insights govern the regioselectivity of electrophilic substitution in 2,5-dimethylpyrrole derivatives?
Advanced Research Question
The electron-donating methyl groups at C2 and C5 direct electrophiles to the less hindered C3/C4 positions. Experimental validation methods:
- Isotopic labeling : Use deuterated substrates to track reaction pathways.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states. For example, 2,5-dimethylpyrrole’s HOMO is localized at C3/C4, favoring electrophilic attack .
How can conflicting solubility data for this compound be reconciled?
Advanced Research Question
Solubility variations in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) arise from dipole interactions and crystal packing. Strategies:
- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to identify optimal solvents .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to modify lattice energy and improve aqueous solubility .
What advanced techniques are used to study the compound’s stability under oxidative or photolytic conditions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
